![molecular formula C14H14N4S3 B427560 methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate CAS No. 486997-64-2](/img/structure/B427560.png)
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate is a complex organic compound with a unique structure that includes a pyrazole ring, multiple sulfur atoms, and a cyanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of sulfur-containing groups and the cyanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atoms and the cyanamide group play crucial roles in these interactions, facilitating binding and reactivity.
類似化合物との比較
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can be compared with other sulfur-containing pyrazole derivatives. Similar compounds include:
- [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethyl]cyanamide
- [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl]cyanamide
These compounds share structural similarities but differ in the number and arrangement of sulfur atoms and other functional groups. This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
486997-64-2 |
|---|---|
分子式 |
C14H14N4S3 |
分子量 |
334.5g/mol |
IUPAC名 |
[(5-methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C14H14N4S3/c1-11-8-13(20-10-21-14(19-2)16-9-15)18(17-11)12-6-4-3-5-7-12/h3-8H,10H2,1-2H3 |
InChIキー |
RXADACFTMFLYFA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


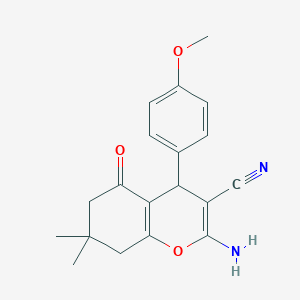
![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
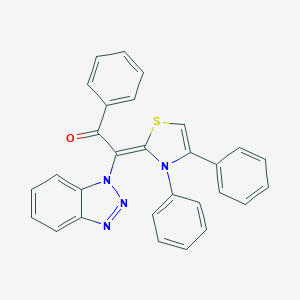
![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
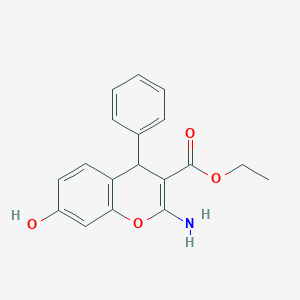
![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)

![3-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-4H-thieno[3,4-c]chromen-4-one](/img/structure/B427493.png)
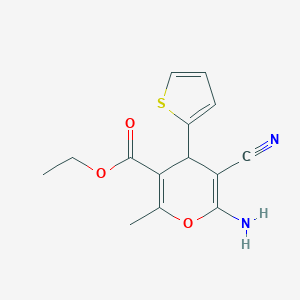
![3-[(5-hydroxynaphtho[1,2-b]furan-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B427497.png)
![3-amino-4H-benzo[f]thieno[3,4-c]chromen-4-one](/img/structure/B427498.png)
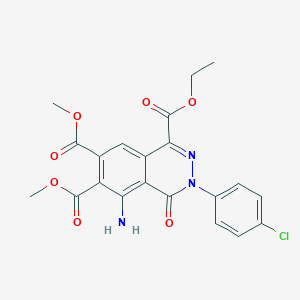
![7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427502.png)
